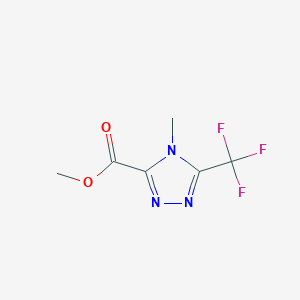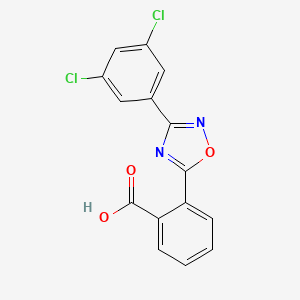
2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,5-dichlorobenzohydrazide with 2-carboxybenzaldehyde under acidic conditions to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or modification.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
3,5-Dichlorobenzoic acid: Shares the dichlorophenyl moiety but lacks the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness: 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is unique due to the combination of the dichlorophenyl group and the oxadiazole ring, which imparts specific biological activities and chemical properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of 2-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H8Cl2N2O3 |
|---|---|
Molecular Weight |
335.1 g/mol |
IUPAC Name |
2-[3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-9-5-8(6-10(17)7-9)13-18-14(22-19-13)11-3-1-2-4-12(11)15(20)21/h1-7H,(H,20,21) |
InChI Key |
JNFAGIPJJIIDNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


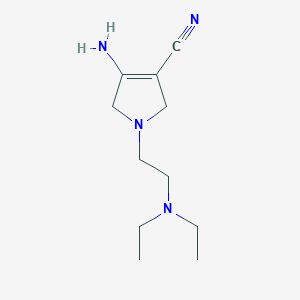
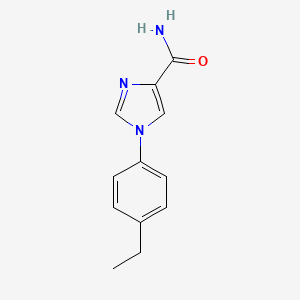
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11801205.png)
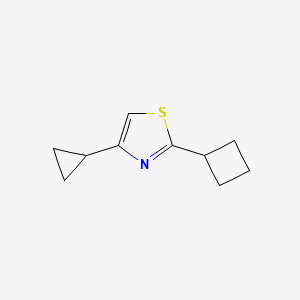

![Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11801226.png)

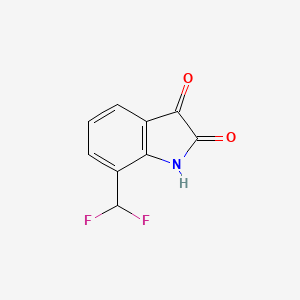
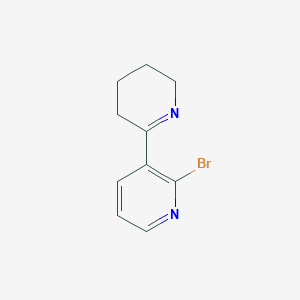
![(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11801249.png)

![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
